N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5, a 2,3-dimethoxybenzamide moiety, and a pyridin-2-ylmethyl group attached to the benzamide nitrogen (Figure 1).
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-11-12-20-21(16(15)2)26-24(31-20)27(14-17-8-5-6-13-25-17)23(28)18-9-7-10-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRQOFTANGVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 433.5 g/mol
- CAS Number: 900006-19-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate a benzo[d]thiazole moiety, methoxy groups, and a pyridine ring. The synthetic route often includes:
- Formation of the thiazole ring.
- Introduction of methoxy groups via methylation.
- Coupling with pyridine derivatives to yield the final product.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines:
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability at concentrations of 1, 2, and 4 μM .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells. It activates apoptotic pathways which are crucial for cancer therapy .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby preventing further progression of the cancerous cells .
- Mechanistic Insights : The biological activity is partially attributed to the inhibition of key signaling pathways such as AKT and ERK, which are often upregulated in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory activity:
- Cytokine Modulation : It significantly reduces levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7), suggesting a dual role in both inhibiting tumor growth and modulating inflammatory responses .
- Wound Healing Assays : Scratch wound healing assays demonstrated that this compound can inhibit cell migration, which is a critical factor in inflammation and cancer metastasis .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives similar to this compound:
| Study | Compound | Cell Line | Key Findings |
|---|---|---|---|
| Kamal et al., 2010 | Various Benzothiazoles | A431 | Significant anticancer activity observed |
| Lee et al., 2011 | Benzothiazole Derivatives | RAW264.7 | Reduced IL-6 and TNF-α levels |
| Mortimer et al., 2006 | PMX610 | Multiple Cancer Lines | Potent anti-tumor properties |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. The benzo[d]thiazole ring is known for its ability to modulate biological activity, making this compound a candidate for further investigation in cancer therapeutics.
- Mechanism of Action : The compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival.
- Cell Line Studies : Preliminary studies indicate significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development.
Antimicrobial Activity
In addition to its anticancer properties, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide has demonstrated antimicrobial activity against a range of bacterial strains. This is particularly relevant given the increasing prevalence of antibiotic resistance.
- Inhibition of Dihydropteroate Synthase : The compound has been shown to inhibit the dihydropteroate synthase enzyme, which is crucial for bacterial survival.
- Broad Spectrum Activity : It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Research : A study published in Molecular Pharmacology reported on derivatives of benzothiazole showcasing strong anticancer properties. The findings indicated that compounds similar to this compound could significantly reduce tumor size in vivo .
- Antimicrobial Studies : Research conducted on benzothiazole derivatives revealed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies emphasized the need for new antimicrobial agents amidst rising resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Implications
The compound’s closest analogs differ in substituent groups on the benzothiazole ring, benzamide nitrogen, or methoxy positions. Key comparisons include:
Key Findings :
- Benzothiazole Methyl Positioning : The 4,5-dimethyl substitution on benzothiazole in the target compound may enhance steric complementarity in hydrophobic binding pockets compared to 4,7-dimethyl analogs, which are commercially available but lack detailed activity data .
- Nitrogen Substituents: Pyridin-2-ylmethyl groups (target compound) vs. morpholinoethyl or pyrrolidinylmethyl (analogs) influence solubility and target engagement. Morpholinoethyl groups, as in the 4,7-dimethyl analog, may improve aqueous solubility due to morpholine’s polarity, whereas pyridinyl groups could enhance π-π stacking in receptor binding .
- Methoxy Group Positioning : The 2,3-dimethoxybenzamide motif is conserved across analogs like Fallypride precursors, suggesting a role in modulating lipophilicity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, and what reagents are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of benzothiazole and pyridine derivatives. Key steps include:
- Amide bond formation : Use of 2-aminobenzothiazole derivatives with activated carbonyl intermediates (e.g., benzoyl chloride or mixed anhydrides) under basic conditions (pyridine or triethylamine) .
- Substitution reactions : Introduction of the pyridin-2-ylmethyl group via nucleophilic displacement or reductive amination, often requiring catalysts like DMAP or Pd-based systems .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/DMSO .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Orthogonal analytical techniques are essential:
- Spectroscopy : -NMR and -NMR to verify substituent positions and connectivity (e.g., dimethyl groups at 4,5-positions on benzothiazole, methoxy peaks at δ 3.8–4.1 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., expected [M+H] for CHNOS: ~434.15 g/mol) .
- X-ray crystallography : Single-crystal studies to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intermolecular N–H⋯O interactions) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays:
- Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
- Use sonication or heating (40–50°C) to enhance dissolution .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature, stoichiometry of reagents, solvent polarity.
- Response surface modeling : Use software (e.g., JMP, Minitab) to identify optimal conditions (e.g., 70°C, 1.2 equiv benzoyl chloride, DMF as solvent) .
- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation analogs) .
Q. What mechanistic insights explain the compound’s biological activity, and how can they be validated?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) require validation through:
- Enzyme assays : Measure PFOR (pyruvate:ferredoxin oxidoreductase) inhibition using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .
- Docking studies : Use AutoDock or Schrödinger to model interactions with target active sites (e.g., hydrogen bonding with thiazole N-atom and hydrophobic pockets) .
- SAR analysis : Compare activity of analogs with varied substituents (e.g., 4,5-dimethyl vs. nitro groups on benzothiazole) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Common sources of discrepancies include:
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum-free media).
- Compound stability : Test degradation under storage (e.g., HPLC monitoring at 0, 24, 48 hours) .
- Substituent effects : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and correlate with activity trends .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools:
- ADMET prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
- Molecular dynamics simulations : GROMACS for stability analysis in lipid bilayers or protein binding pockets .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design a stability study:
- Accelerated degradation : Expose to pH 1–13 buffers at 40°C for 48 hours, followed by LC-MS to detect degradation products .
- Photostability : Use ICH Q1B guidelines (UV light at 320–400 nm) to assess light sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
